N-Nitroso-N-spiro[2.2]pentan-1-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Nitroso-N-spiro[2.2]pentan-1-ylurea is a chemical compound known for its unique structural features and potential applications in various fields. It belongs to the class of nitrosamines, which are compounds containing the nitroso functional group attached to an amine. Nitrosamines are of significant interest due to their biological activities and potential health implications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitroso-N-spiro[2.2]pentan-1-ylurea typically involves the nitrosation of the corresponding amine. One common method is the reaction of the amine with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid. The reaction is usually carried out under mild conditions, often at low temperatures to prevent decomposition of the nitrosamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process must be carefully controlled to ensure the purity of the product and to minimize the formation of unwanted by-products. Safety measures are crucial due to the potential carcinogenic nature of nitrosamines .
Analyse Chemischer Reaktionen
Types of Reactions
N-Nitroso-N-spiro[2.2]pentan-1-ylurea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro compounds.
Reduction: Reduction reactions can convert the nitroso group to an amine.
Substitution: The nitroso group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can react with the nitroso group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce the corresponding amine .
Wissenschaftliche Forschungsanwendungen
N-Nitroso-N-spiro[2.2]pentan-1-ylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studies have investigated its biological activity, including potential mutagenic and carcinogenic effects.
Medicine: Research is ongoing to understand its role in drug development and its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Nitroso-N-spiro[2.2]pentan-1-ylurea involves its interaction with biological molecules. The nitroso group can form adducts with nucleophilic sites in DNA and proteins, leading to potential mutagenic effects. The compound’s reactivity with cellular components is a key factor in its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Nitrosodimethylamine (NDMA)
- N-Nitrosodiethylamine (NDEA)
- N-Nitrosomorpholine (NMOR)
Uniqueness
N-Nitroso-N-spiro[2.2]pentan-1-ylurea is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other nitrosamines. This structural feature can influence its reactivity and interactions with biological targets .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial applications. its potential health risks necessitate careful handling and thorough investigation.
Eigenschaften
CAS-Nummer |
199783-43-2 |
---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
1-nitroso-1-spiro[2.2]pentan-2-ylurea |
InChI |
InChI=1S/C6H9N3O2/c7-5(10)9(8-11)4-3-6(4)1-2-6/h4H,1-3H2,(H2,7,10) |
InChI-Schlüssel |
IVHMOIBVXBYPLZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CC2N(C(=O)N)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.